N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 2,3-dihydro-1H-inden-1-yl group, contributing to its lipophilic character. The fluorine atom on the benzyl group likely enhances metabolic stability and binding affinity through electronegative interactions, while the indene moiety may influence conformational flexibility and solubility.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-17-8-5-15(6-9-17)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-7-16-3-1-2-4-18(16)19/h1-6,8-9,11-12,19-20,22H,7,10,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFUOKOKDJDXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps that utilize various chemical reactions to achieve the desired structure. The detailed synthetic routes typically include the formation of the thienopyrimidine core and subsequent modifications to introduce the indene and fluorophenyl groups. The efficiency of these synthetic methods is often evaluated through yield percentages and purity assessments.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound displays significant antimicrobial properties. For instance:
- Inhibition against Bacteria : The compound has been tested against various bacterial strains, showing potent inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using different cell lines. The results indicated that it possesses selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity in normal cells. This selectivity is crucial for developing potential anticancer therapies.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or other vital metabolic pathways.
- DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase and other targets critical for bacterial survival .
- Antifungal Properties : It has also shown activity against fungal strains such as Candida spp., indicating a broader spectrum of action .
Case Studies and Research Findings
Several studies have contributed to understanding the biological profile of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, physicochemical properties, and biological activities of compounds closely related to the target molecule:
Key Observations:
The trifluoromethyl group in the 4-chlorophenyl analogue enhances metabolic resistance but may reduce solubility .
Biological Activity Correlations: Thieno[3,2-d]pyrimidine derivatives (e.g., CK1δ inhibitors) show substituent-dependent potency. The 4-fluorobenzyl group in the target compound may optimize kinase binding compared to chlorophenyl or methylpyridinyl groups . Dichlorophenyl and trifluoromethylphenyl substituents are associated with antimicrobial and anticancer activities, respectively .
Thermal Stability: Higher melting points (>250°C) are observed in compounds with rigid cores (e.g., thieno[3,2-d]pyrimidine), while methoxy or trifluoromethyl groups lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
